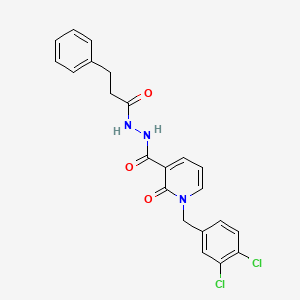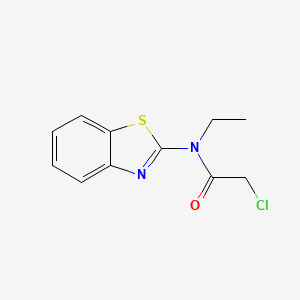![molecular formula C15H18N4O B2932344 1-(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-5-yl)-3-(o-tolyl)urea CAS No. 2034549-53-4](/img/structure/B2932344.png)
1-(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-5-yl)-3-(o-tolyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-5-yl)-3-(o-tolyl)urea is a chemical compound that belongs to the class of ureas It features a tetrahydropyrazolo[1,5-a]pyridine core structure substituted with an o-tolyl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-5-yl)-3-(o-tolyl)urea typically involves the following steps:
Formation of Tetrahydropyrazolo[1,5-a]pyridine Core: This can be achieved through a cyclization reaction involving appropriate precursors such as amines and diketones.
Substitution with o-Tolyl Group: The tetrahydropyrazolo[1,5-a]pyridine core is then reacted with o-tolyl isocyanate to introduce the o-tolyl group, forming the final urea compound.
Industrial Production Methods: In an industrial setting, the synthesis process may be scaled up using continuous flow reactors or batch reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, where the urea group may be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Various nucleophiles, depending on the desired substitution product
Major Products Formed:
Oxidation Products: Various oxidized derivatives of the compound
Reduction Products: Reduced forms of the compound
Substitution Products: Substituted ureas with different nucleophiles
科学研究应用
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It serves as a tool in biological studies to understand enzyme mechanisms and protein interactions.
Medicine: The compound has potential therapeutic applications, including as an anti-inflammatory or antiviral agent.
Industry: It is utilized in the production of advanced materials and as a catalyst in chemical reactions.
作用机制
The mechanism by which 1-(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-5-yl)-3-(o-tolyl)urea exerts its effects involves its interaction with specific molecular targets. The urea group can form hydrogen bonds with enzymes or receptors, modulating their activity. The o-tolyl group may enhance the compound's binding affinity to these targets, leading to its biological effects.
相似化合物的比较
1-(3-Chloro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)-5-(methyl(prop-2-yn-1-yl)amino)-1H-pyrazole-4-carbonitrile: This compound differs by the presence of a chlorine atom and a cyano group.
5-Amino-1-(3-chloro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)-1H-pyrazole-4-carbonitrile: This compound has an amino group instead of the urea group.
Uniqueness: 1-(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-5-yl)-3-(o-tolyl)urea is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of the o-tolyl group provides distinct binding properties compared to similar compounds.
属性
IUPAC Name |
1-(2-methylphenyl)-3-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O/c1-11-4-2-3-5-14(11)18-15(20)17-12-7-9-19-13(10-12)6-8-16-19/h2-6,8,12H,7,9-10H2,1H3,(H2,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBPPFSHCFHAPPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NC2CCN3C(=CC=N3)C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
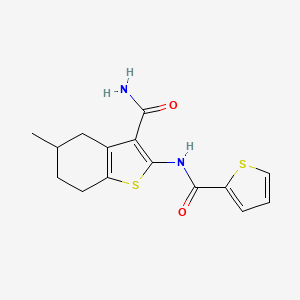
![1-[[7-[(4-Chlorophenyl)methyl]-1,3-dimethyl-2,6-dioxopurin-8-yl]methyl]piperidine-4-carboxamide](/img/structure/B2932262.png)
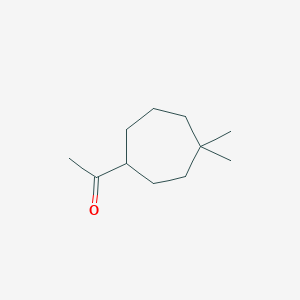
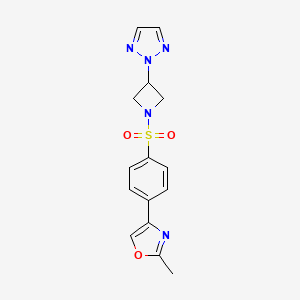
![4-acetyl-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}benzene-1-sulfonamide](/img/structure/B2932270.png)
![ethyl 3-[(4-methylbenzoyl)amino]-2-oxo-6-(trifluoromethyl)-2H-pyran-5-carboxylate](/img/structure/B2932271.png)
![2-bromo-N-[2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]benzamide](/img/structure/B2932272.png)
![4-cyano-N-(4-fluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]benzamide](/img/structure/B2932273.png)
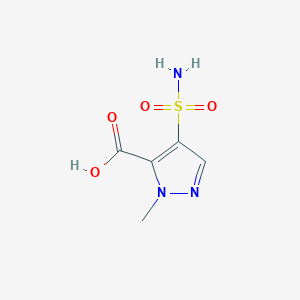
![3-methyl-7-((2-(4-nitrophenyl)-2-oxoethyl)thio)-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B2932277.png)
![4-tert-butyl-N-[1-(furan-3-yl)propan-2-yl]benzamide](/img/structure/B2932280.png)
![N-[(6Z)-6-[(dimethylamino)methylidene]-7-oxo-2H,5H,6H,7H-indeno[5,6-d][1,3]dioxol-5-yl]-2,2,2-trifluoroacetamide](/img/structure/B2932281.png)
